molecular formula C15H22ClN3O3 B12978295 tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B12978295
M. Wt: 327.80 g/mol
InChI Key: GGGCSBRFRWEOKY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-chloropyrimidine with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate include:

Properties

IUPAC Name

tert-butyl 3-[(4-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-5-11(9-19)10-21-13-17-7-6-12(16)18-13/h6-7,11H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGCSBRFRWEOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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